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Compound of Interest

Compound Name: 2-Butanone oxime

CAS No.: 96-29-7

Cat. No.: B179465

Get Quote

Executive Summary
2-Butanone oxime (MEKO) has long served as the industry-standard anti-skinning agent in

alkyd paints and urethane blocking. However, its reclassification as a Category 1B Carcinogen

(EU CLP) and "Suspected Carcinogen" (AICIS/GHS) has necessitated a rigorous re-evaluation

of toxicity data.

This guide provides a technical comparison of MEKO against structural analogs and outlines a

self-validating experimental protocol for laboratories tasked with verifying toxicity endpoints.

The focus is on distinguishing between artifactual toxicity (due to metabolic saturation) and

relevant human health risks.

Part 1: Comparative Toxicity Matrix
To objectively evaluate MEKO, we must benchmark it against its structural analogs (Oximes)

and functional alternatives. The primary driver of toxicity in this class is the metabolic release of

Hydroxylamine, a potent oxidant.
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Table 1: Comparative Toxicological Profile

Compound
CAS No.[1]
[2][3][4]

Carcinogeni
city
(GHS/CLP)

Hematotoxi
city
Potency

Vapor
Pressure
(20°C)

Primary
Target
Organs

2-Butanone

Oxime

(MEKO)

96-29-7 Carc. 1B
High (MetHb

Inducer)
1.4 hPa

Liver

(Tumors),

Spleen,

Nasal

Epithelium

Acetone

Oxime
127-06-0 Carc. 1B High 4.8 hPa

Liver, Spleen,

Blood

Cyclohexano

ne Oxime
100-64-1 Not Classified Moderate 0.1 hPa

Blood

(Anemia),

Spleen

2-Pentanone

Oxime

(MPKO)

623-40-5 Not Classified
Low-

Moderate
<1.0 hPa

Blood (lower

potency)

*Note: Lack of classification often reflects data gaps rather than confirmed safety. "Not

Classified" indicates current regulatory status, not necessarily absence of hazard.

Mechanistic Differentiators
MEKO vs. Acetone Oxime: Both exhibit similar carcinogenic profiles (liver tumors in male

rats). However, MEKO's lower vapor pressure compared to Acetone Oxime marginally

reduces inhalation risk during application, though not enough to negate chronic toxicity

concerns.

The Hydroxylamine Factor: The toxicity is directly proportional to the rate of hydrolysis to

hydroxylamine. MEKO is rapidly metabolized, leading to immediate oxidative stress on

erythrocytes (Red Blood Cells), manifesting as Methemoglobinemia.

Part 2: Inter-Laboratory Validation of Key Endpoints
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Historical discrepancies in MEKO toxicity data often stem from variations in dosing routes

(Gavage vs. Inhalation) and metabolic saturation.

The "Saturation" Artifact
Early industry studies using high-dose oral gavage (>270 mg/kg) produced conflicting data

compared to inhalation studies.

The Consensus: Inter-laboratory validation, solidified by the National Toxicology Program

(NTP) Technical Report 51 & 581, confirmed that high-dose gavage saturates the P450

metabolic pathway.

Implication: Inhalation is the only environmentally relevant route for validation. Oral gavage

data should be viewed with skepticism unless pharmacokinetic linearity is proven.

Validated Critical Endpoints
For a laboratory to validate MEKO toxicity data today, it must reproduce the following "Gold

Standard" pathology triad:

Hematology: Significant elevation of Methemoglobin (MetHb) and Heinz body formation.[3]

Spleen: Dose-dependent Hemosiderosis (accumulation of iron from ruptured RBCs) and

extramedullary hematopoiesis.[3]

Liver: Hepatocellular carcinoma (specifically in male F344 rats) following chronic exposure.

Part 3: Mechanistic Visualization (Pathway Logic)
Understanding the mechanism is a prerequisite for valid experimental design. The toxicity is not

intrinsic to the parent molecule but is a result of metabolic activation.
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Figure 1: The Metabolic Activation Pathway of MEKO. Note that the liver acts as both the

activator (producing hydroxylamine) and the target organ for carcinogenesis.

Part 4: Standardized Validation Protocol
Objective: To validate the acute hematotoxic potential of a MEKO sample or alternative

candidate using a self-validating in vivo workflow. This protocol aligns with OECD 407

(Repeated Dose 28-day Oral Toxicity) modifications for oximes.

Phase 1: Experimental Setup
Test System: Male F344 Rats (most sensitive species/sex per NTP data).

Control: Vehicle (Water) vs. Positive Control (MEKO, 20 mg/kg bw).

Route: Oral Gavage (for acute screening) or Inhalation (for regulatory validation). Note: For

rapid screening, gavage is acceptable if kept below saturation limits (<50 mg/kg).

Phase 2: The Self-Validating Workflow
The following steps ensure data integrity. If the Internal Control (Step 3) fails, the entire dataset

must be rejected.

Step 1: Dosing & Acclimatization
Administer the test substance daily for 14 days.
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Critical Parameter: Dosing must occur at the same time (±30 mins) daily to standardize

metabolic flux.

Step 2: Temporal Blood Collection
Collection timing is the single largest source of inter-lab error.

Protocol: Collect blood exactly 2 hours post-dosing on Day 14.

Reasoning: Hydroxylamine-induced MetHb peaks rapidly. Sampling at 24 hours (trough) will

yield false negatives.

Step 3: The "Heinz Body" Internal Control
Before analyzing complex endpoints, perform a manual smear.

Action: Stain peripheral blood with Crystal Violet.

Validation Criteria: Positive Control group must show >5% Heinz Body formation.

Logic: If Heinz bodies are absent in the positive control, the metabolic activation failed, or the

staining is defective. Stop and recalibrate.

Step 4: Histopathology (The Spleen Confirmation)
Gross necropsy alone is insufficient.

Target: Spleen red pulp.

Stain: Perls' Prussian Blue.

Endpoint: Quantify hemosiderin deposition (blue staining). This confirms that the anemia is

hemolytic (extravascular destruction) rather than aplastic.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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